2-Methoxythiazole

Description

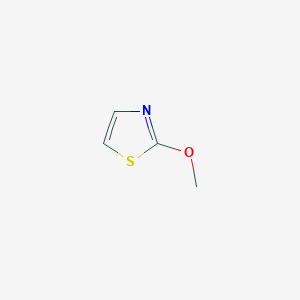

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRDTKNLLMJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341744 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-13-3 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Methoxythiazole (CAS: 14542-13-3)

Introduction

This compound (CAS Number: 14542-13-3) is a heterocyclic organic compound that has emerged as a versatile and valuable building block in modern chemistry.[1][2] Characterized by a five-membered thiazole ring substituted with a methoxy group at the 2-position, this compound possesses a unique electronic and structural profile that makes it a key intermediate in the synthesis of a wide array of functional molecules.[1] Its applications span across pharmaceuticals, agrochemicals, and the flavor industry, underscoring its significance.[1][3] In medicinal chemistry, the thiazole scaffold is a privileged structure, and derivatives of this compound are investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and insecticidal agents.[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling protocols, designed to support professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, noted for its moderate volatility and a characteristic cereal-like, bready odor.[3][4][5] Its core physical and chemical properties are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 14542-13-3 | [1][4] |

| Molecular Formula | C₄H₅NOS | [1][4][6] |

| Molecular Weight | 115.15 g/mol | [1][4][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 150-151 °C (lit.) | [1][4][7] |

| Density | 1.20 g/mL | [1][4] |

| Refractive Index (n20/D) | 1.5150 (lit.) | [1][4] |

| Flash Point | >121 °F (>49.4 °C) | [4] |

| Solubility | Soluble in alcohol; water solubility estimated at 5169 mg/L @ 25 °C.[5] | [3][5] |

| pKa | 3.24 ± 0.10 (Predicted) | [4] |

Synthesis and Production

The synthesis of this compound is typically achieved through reactions involving thioamides or thioureas, often utilizing methanol as both a reagent and solvent under acidic catalysis.[3] While multiple specific pathways exist for thiazole derivatives, a common conceptual approach is the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide. For 2-alkoxythiazoles, a prevalent method involves the reaction of a 2-halothiazole with a corresponding sodium alkoxide.

Generalized Synthetic Workflow

A representative synthesis could involve the nucleophilic substitution of a 2-halothiazole precursor with sodium methoxide. This workflow is highly effective for generating 2-alkoxy substituted heterocycles.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a generalized procedure for synthesizing this compound from a 2-halothiazole precursor.

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal pieces to anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium methoxide.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium methoxide solution, add a solution of 2-bromothiazole in an appropriate solvent (e.g., anhydrous THF or methanol) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench it by adding water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay between the electron-rich methoxy group and the thiazole ring. The methoxy group is a strong electron-donating group, which can influence electrophilic substitution. However, the C5 position of the thiazole ring is susceptible to deprotonation by strong bases, forming a nucleophilic organometallic intermediate that can react with various electrophiles.

Reaction with Organolithium Reagents

A notable reaction of this compound involves its deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. This provides a powerful method for C-C bond formation at the C5 position.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 14542-13-3 [m.chemicalbook.com]

- 5. This compound, 14542-13-3 [thegoodscentscompany.com]

- 6. This compound | C4H5NOS | CID 575451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 14542-13-3 this compound AKSci W3176 [aksci.com]

2-Methoxythiazole molecular structure and formula

An In-depth Technical Guide to 2-Methoxythiazole: Structure, Synthesis, and Applications

Abstract

This compound (CAS No: 14542-13-3) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a key structural motif and versatile synthetic intermediate, it serves as a foundational building block for a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic characteristics, synthesis methodologies, and its critical role in drug discovery and development. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic heterocyclic compound featuring a five-membered thiazole ring substituted with a methoxy group at the C2 position.[1] The presence of nitrogen and sulfur atoms in the ring, combined with the electron-donating methoxy group, imparts unique electronic properties that govern its reactivity and utility as a pharmacophore.

The molecular formula for this compound is C₄H₅NOS.[2][3][4] Its structure is confirmed by its canonical SMILES representation: COC1=NC=CS1.[1]

Caption: 2D molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NOS | [2][3][4] |

| Molecular Weight | 115.16 g/mol | [2] |

| CAS Number | 14542-13-3 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 150-151 °C (at 760 mmHg) | [4] |

| Density | 1.20 g/cm³ | [4] |

| Refractive Index | n20/D 1.5150 | |

| Solubility | Soluble in alcohol; sparingly soluble in water | [1][5] |

| Vapor Pressure | 5.3 mmHg @ 25 °C (estimated) | [5] |

| Flash Point | 43.7 °C (111.0 °F) (estimated) | [5] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is typically achieved through nucleophilic substitution reactions. A common and industrially viable approach involves the reaction of a 2-halothiazole (e.g., 2-chloro- or 2-bromothiazole) with sodium methoxide. The causality of this reaction lies in the electrophilic nature of the C2 carbon of the thiazole ring, which is susceptible to attack by strong nucleophiles like the methoxide ion.

Another established method involves condensation reactions using thioamides or thioureas as starting materials, with methanol serving as both a reagent and solvent, often under acidic catalysis.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chlorothiazole

This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system where progress can be monitored, and the final product is purified to a high degree.

Materials:

-

2-Chlorothiazole

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert environment is crucial to prevent side reactions involving atmospheric moisture, which could consume the highly reactive sodium methoxide.

-

Reagent Addition: Charge the flask with anhydrous methanol, followed by the careful addition of sodium methoxide. Stir until the methoxide is fully dissolved. To this solution, add 2-chlorothiazole dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.

-

Monitoring: Track the consumption of the 2-chlorothiazole starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures the reaction is driven to completion, maximizing yield.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to quench any unreacted sodium methoxide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate. The product is more soluble in the organic phase, allowing for its separation from inorganic salts and methanol.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any acidic impurities and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[1][4]

Reactivity Profile

This compound is generally stable under neutral conditions but can react in strongly acidic or basic environments.[1] It is incompatible with strong oxidizing agents.[1] The thiazole ring can undergo electrophilic substitution, though it is less reactive than other five-membered heterocycles like pyrrole or furan. The methoxy group can be cleaved under harsh acidic conditions.

Applications in Medicinal Chemistry and Drug Development

The thiazole nucleus is considered a "privileged structure" in medicinal chemistry.[6][7] This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, dipole-dipole) with biological targets and its metabolic stability. While the 2-aminothiazole scaffold is more widely cited, the core thiazole ring present in this compound is a fundamental component in many therapeutic agents.[8]

This compound serves as a crucial intermediate in the synthesis of more complex molecules with a range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds designed to combat microbial and fungal infections.[1][4]

-

Antiviral Compounds: It is used as a building block for novel antiviral therapies.[4]

-

Agrochemicals: In agriculture, it is used in formulations to enhance the stability and bioavailability of active ingredients in pesticides and herbicides.[1]

The utility of this compound in drug discovery stems from its role as a versatile scaffold that allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profile of a lead compound.

Safety and Handling

As a flammable liquid and vapor, this compound must be handled with appropriate precautions.[2]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept separate from strong acids, bases, and oxidizing agents.[1]

-

Toxicity: The compound is considered moderately toxic if ingested or inhaled. Prolonged skin contact may lead to irritation.[1]

Conclusion

This compound is a compound of fundamental importance in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for researchers. From its synthesis via established nucleophilic substitution pathways to its application as a foundational scaffold for creating novel therapeutic agents, this compound continues to be a relevant and essential chemical for professionals in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in scientific innovation.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 14542-13-3 wiki. Chemical Synthesis Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of this compound in Modern Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Retrieved from [Link]

-

Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H5NOS | CID 575451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole, 2-methoxy- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 14542-13-3 [thegoodscentscompany.com]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Methoxythiazole from Thioamide Precursors

For Researchers, Scientists, and Drug Development Professionals

Executive Overview

The 2-methoxythiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous compounds exhibiting potent antiviral, antibacterial, and insecticidal properties.[1] Its synthesis is a critical step in the development of novel therapeutic agents and agrochemicals. This guide provides an in-depth examination of the primary synthetic route to this compound, focusing on the scientifically robust and widely adopted Hantzsch thiazole synthesis. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss modern optimization techniques, such as microwave-assisted synthesis, to enhance efficiency and yield. The causality behind experimental choices is explained throughout, offering researchers the foundational knowledge required for procedural modifications and troubleshooting.

Scientific Foundation

The this compound Scaffold: Significance in Medicinal Chemistry

Thiazole derivatives are a cornerstone of heterocyclic chemistry, integral to a vast array of natural products and synthetic drugs.[2][3] The thiazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, which has led to its incorporation into drugs for HIV, cancer, and inflammation.[2][4] The introduction of a methoxy group at the 2-position significantly modulates the electronic properties and metabolic stability of the thiazole core. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making this compound a highly valuable building block in drug discovery programs.[1]

Core Principles of Thiazole Synthesis: The Hantzsch Reaction

The most established and versatile method for constructing the thiazole ring from thioamides is the Hantzsch thiazole synthesis, first described in 1887.[3][5] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound (typically an α-haloketone or α-haloester).[6][7] The reaction is known for its reliability and generally high yields.[8] The fundamental transformation joins the N-C-S unit of the thioamide with the C-C-O unit of the α-halocarbonyl, expelling water and a hydrogen halide to form the stable, aromatic thiazole ring.

The Hantzsch Pathway to this compound

Mechanistic Deep Dive

The formation of a thiazole via the Hantzsch pathway is a logical, multi-step process governed by the principles of nucleophilicity and electrophilicity. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

-

S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide on the electrophilic α-carbon of the haloketone.[6] Sulfur, being a large and polarizable ("soft") atom, is an excellent nucleophile for attacking the "soft" electrophilic carbon of the alkyl halide in an SN2 fashion.[9] This initial step forms an isothioamide intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular reaction forms a five-membered ring, resulting in a hydroxythiazoline intermediate.

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule introduces a double bond within the ring, leading to the formation of the thermodynamically stable, aromatic thiazole product.[6]

Key Reagent Selection & Rationale

-

Thioamide Analogue for this compound: To synthesize this compound, a standard thioamide cannot be used as it would introduce an alkyl or aryl group at the 2-position. The logical and necessary precursor is an O-alkyl thiocarbamate , specifically O-methyl thiocarbamate (CH₃OC(=S)NH₂) . This reagent provides the requisite methoxy group attached to the carbon that will become the C2 position of the thiazole ring. While specific literature on O-methyl thiocarbamate in Hantzsch synthesis is sparse, its use is a direct and expert application of the established reaction mechanism.

-

α-Halocarbonyl Component: The choice of the α-halocarbonyl (e.g., 2-bromoacetophenone, chloroacetone) determines the substituents at the C4 and C5 positions of the thiazole ring.[1][5] α-Bromoketones are often preferred over α-chloroketones due to the better leaving group ability of bromide, which can accelerate the initial SN2 step.[10]

-

Solvent and Conditions: The reaction is typically performed in a polar protic solvent, such as ethanol or methanol, which can facilitate the proton transfer steps and solvate the intermediates.[6][11] Heating is generally required to overcome the activation energy for the cyclization and dehydration steps.[9][12]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of a 2-methoxy-4-phenylthiazole.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-methoxy-4-phenylthiazole, a representative this compound derivative, by adapting the classical Hantzsch synthesis.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| O-Methyl Thiocarbamate | 97% Purity | Thioamide precursor |

| 2-Bromoacetophenone | 98% Purity | α-Haloketone |

| Ethanol (EtOH) | Anhydrous | Solvent |

| Round-bottom flask | 100 mL | Reaction vessel |

| Reflux condenser | Standard taper | Prevent solvent loss |

| Magnetic stirrer/hotplate | - | Agitation and heating |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Neutralize HBr byproduct |

| Ethyl Acetate (EtOAc) | Reagent grade | Extraction solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying agent |

| Rotary evaporator | - | Solvent removal |

| Silica Gel | 60 Å, 230-400 mesh | Column chromatography |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve O-methyl thiocarbamate (1.1 equivalents) in 40 mL of anhydrous ethanol.

-

Addition of α-Haloketone: To the stirring solution, add 2-bromoacetophenone (1.0 equivalent, e.g., 5.0 mmol, 995 mg) portion-wise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.[11] Maintain reflux with vigorous stirring for 4-6 hours.

-

Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, which are often the rate-limiting parts of the sequence.[9]

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the hydrobromic acid (HBr) byproduct.

-

Self-Validating Step: Effervescence upon addition of the bicarbonate solution confirms the presence of acid. The washing is complete when no more gas evolves.

-

-

Aqueous Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 2-methoxy-4-phenylthiazole.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data for a 2-methoxy-4-phenylthiazole would be:

-

¹H NMR: Signals corresponding to the methoxy protons (~4.1 ppm), the thiazole proton (~7.0-7.2 ppm), and the phenyl protons (~7.3-7.8 ppm).

-

¹³C NMR: Resonances for the methoxy carbon, the aromatic carbons of the phenyl group, and the three distinct carbons of the thiazole ring.

-

Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉NOS, M.W. = 191.25).

Process Optimization & Modern Approaches

Microwave-Assisted Synthesis

To accelerate reaction times and often improve yields, the Hantzsch synthesis can be adapted for microwave irradiation.[6][8] The direct and efficient heating provided by microwaves can dramatically reduce the reaction time from hours to minutes.

Protocol Adaptation:

-

Combine the reagents in a microwave-safe reaction vessel with a high-boiling-point solvent like ethanol or DMF.

-

Irradiate the mixture in a dedicated chemical microwave reactor (e.g., 10-15 minutes at 100-120 °C).[6]

-

Monitor pressure and temperature carefully.

-

The work-up and purification steps remain the same.

Reaction Parameter Comparison

| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Improvement |

| Reaction Time | 4 - 8 hours | 10 - 20 minutes[6] | Rapid, direct heating of polar molecules increases reaction kinetics. |

| Typical Yield | 70 - 85% | 80 - 95% | Reduced reaction time minimizes byproduct formation. |

| Solvent | Ethanol, Methanol | Ethanol, DMF | Higher boiling point solvents are often used to reach higher temperatures safely. |

| Temperature | ~78 °C (Reflux) | 100 - 130 °C | Superheating above the solvent's boiling point is possible in sealed vessels. |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Conclusion

The synthesis of this compound from thioamide precursors is most effectively achieved through the Hantzsch thiazole synthesis, a robust and well-understood reaction. By selecting O-methyl thiocarbamate as the key starting material, researchers can reliably introduce the 2-methoxy substituent, creating a valuable building block for drug discovery and development. The principles and protocols outlined in this guide, from the core reaction mechanism to modern microwave-assisted techniques, provide a comprehensive framework for the successful laboratory-scale production of this important heterocyclic compound.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

-

Banu, A., & Iovu, M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6469. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Zaware, P. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1037. Available from: [Link]

-

Maddela, R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Methodologies, 7(1), 58-69. Available from: [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available from: [Link]

-

Ashenhurst, J. (2020). The Haloform Reaction. Master Organic Chemistry. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

Zaware, P. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Available from: [Link]

-

ChemTube3D. Thiazole Formation – Thioamides. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

Cáceres-Castillo, D., et al. (2012). Scheme 1 Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate. Available from: [Link]

-

Zaware, P. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4). Available from: [Link]

-

ResearchGate. (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

-

Exploring the Versatility of this compound in Modern Chemistry. (n.d.). Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(16), 4993. Available from: [Link]

-

The Good Scents Company. 2-methyl-5-methoxythiazole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 575451, this compound. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Available from: [Link]

-

ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of organic chemistry, 66(23), 7925–7929. Available from: [Link]

-

ResearchGate. Improved synthesis of 2‐methoxyphenothiazine. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(23), 7175. Available from: [Link]

-

NIST. Thiazole, 2-methyl-. NIST WebBook. Available from: [Link]

-

Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(10), 2891. Available from: [Link]

-

EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 12. asianpubs.org [asianpubs.org]

The Synthesis of 2-Methoxythiazole: A Journey from Foundational Chemistry to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxythiazole, a heterocyclic compound with the chemical formula C₄H₅NOS, is a significant building block in the landscape of medicinal and agricultural chemistry.[1] Characterized as a colorless to pale yellow liquid, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with antimicrobial and antifungal properties.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceuticals. The introduction of a methoxy group at the 2-position modulates the electronic properties and reactivity of the thiazole core, offering unique opportunities for synthetic diversification. This guide provides an in-depth exploration of the discovery and history of this compound synthesis, from the foundational principles of thiazole chemistry to contemporary synthetic strategies.

I. Historical Context: The Genesis of Thiazole Synthesis

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The seminal work in this field was conducted by German chemist Arthur Hantzsch in 1887, who reported a general method for the synthesis of thiazole derivatives.[3][4] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the construction of the thiazole ring system and remains a cornerstone of heterocyclic chemistry.[2][5]

The Hantzsch Thiazole Synthesis: A Foundational Pillar

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[4] This robust and high-yielding reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]

The significance of the Hantzsch synthesis cannot be overstated; it provided chemists with a straightforward and versatile method to access a wide variety of substituted thiazoles, which in turn fueled the exploration of their chemical and biological properties.[5][7]

Diagram 1: The Hantzsch Thiazole Synthesis Workflow

This diagram illustrates the general workflow of the Hantzsch thiazole synthesis, a foundational method for the creation of the thiazole ring.

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

II. The Advent of this compound: A Tale of Nucleophilic Substitution

While the Hantzsch synthesis was pivotal for the creation of the core thiazole structure, it typically yields 2-amino or 2-alkyl/aryl-thiazoles depending on the thioamide used. The direct synthesis of this compound via this route is not straightforward. The most probable and historically significant method for the initial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-formed 2-halothiazole.

Nucleophilic Aromatic Substitution: The Key to 2-Alkoxythiazoles

The thiazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2-position. A halogen atom, such as chlorine or bromine, at this position acts as a good leaving group, facilitating substitution by a strong nucleophile like the methoxide ion (CH₃O⁻).

The reaction of 2-chlorothiazole with sodium methoxide in a suitable solvent like methanol is a classic example of nucleophilic aromatic substitution.[8] The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby driving the reaction forward.[9]

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution for this compound Synthesis

This diagram outlines the mechanistic pathway for the synthesis of this compound from 2-chlorothiazole and sodium methoxide.

Caption: The SNAr mechanism for this compound formation.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

The following protocol is a representative procedure for the synthesis of this compound based on the principles of nucleophilic aromatic substitution.

Materials:

-

2-Chlorothiazole

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorothiazole in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide in an equimolar amount. The addition can be done portion-wise if using solid sodium methoxide, or dropwise if using a solution in methanol. An excess of sodium methoxide may lead to side reactions and a lower yield.[8]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., acetic acid). Remove the methanol under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude this compound can then be purified by distillation under reduced pressure.

Table 1: Comparison of Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with sodium methoxide). Being anhydrous prevents unwanted side reactions. |

| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |

| Stoichiometry | Equimolar amounts of 2-chlorothiazole and sodium methoxide | Using an excess of the strong base can lead to decomposition and the formation of byproducts, thus reducing the yield of the desired product.[8] |

III. An Alternative Historical Pathway: From 2-Mercaptothiazole

Another plausible, albeit more indirect, historical route to this compound involves the chemical modification of 2-mercaptothiazole. The Hantzsch synthesis readily provides access to 2-aminothiazoles and, through the use of thiourea and subsequent hydrolysis, 2-mercaptothiazole. This latter compound can serve as a precursor to this compound through a multi-step sequence.

-

S-Methylation: The thiol group of 2-mercaptothiazole can be readily alkylated with a methylating agent, such as dimethyl sulfate or methyl iodide, to form 2-(methylthio)thiazole.[10]

-

Oxidation and Substitution: The resulting 2-(methylthio)thiazole can then be oxidized to the corresponding sulfoxide or sulfone. These oxidized sulfur species are excellent leaving groups, which can then be displaced by methoxide in a nucleophilic substitution reaction to yield this compound.

While this route is longer than the direct substitution on 2-chlorothiazole, it represents a viable synthetic strategy based on readily available starting materials from the classical Hantzsch synthesis.

IV. Modern Synthetic Methodologies

While the classical nucleophilic substitution remains a robust method, modern organic synthesis has introduced more efficient and versatile approaches for the preparation of 2-alkoxythiazoles, including this compound. These methods often employ catalytic systems and milder reaction conditions.

Catalytic Approaches

Recent advancements have focused on the development of catalytic systems that can facilitate the synthesis of thiazole derivatives with greater efficiency and substrate scope. For instance, various transition metal catalysts have been employed in cross-coupling reactions to form C-O bonds on the thiazole ring.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. The application of microwave irradiation to the synthesis of thiazole derivatives can significantly reduce reaction times from hours to minutes. This technique is particularly effective for reactions like the Hantzsch synthesis and nucleophilic aromatic substitutions.

Conclusion

The synthesis of this compound is a testament to the evolution of organic chemistry. From the foundational principles established by Hantzsch's pioneering work on the thiazole ring, a logical and effective synthetic route via nucleophilic aromatic substitution on 2-halothiazoles emerged as the most direct pathway. While alternative multi-step syntheses from readily available precursors like 2-mercaptothiazole were also feasible, the direct substitution method offers a more streamlined approach. Today, these classical methods are complemented by modern techniques that offer enhanced efficiency and milder reaction conditions. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, both historical and contemporary, is crucial for the strategic design and efficient production of novel thiazole-based therapeutic agents.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1597-1619.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 213-221.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(VII), 1435-1445.

-

Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

- Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(4), 386-407.

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2016). World Journal of Engineering and Technology, 4(3D), 1-8.

- Reaction of 2-(1,3-benzothiazol-2-yl)-3-(2-chloro-5-nitrophenyl)oxirane-2-carbonitrile with sodium methoxide. (2008). Arkivoc, 2008(14), 139-147.

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). In Stanford Libraries SearchWorks catalog. Retrieved from [Link]

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6046.

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]

-

s-methyl isothiourea sulfate. (n.d.). In Organic Syntheses. Retrieved from [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link]

- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). International Journal of Pharmaceutical Research, 13(2).

- A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. (2021).

- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. (2001). The Journal of Organic Chemistry, 66(24), 7925–7929.

-

2,4-Dimethylthiazole. (n.d.). In Organic Syntheses. Retrieved from [Link]

- Process of producing 2-aminothiazole. (1992).

- Method for preparation of thiazole derivatives. (2014).

-

Reaction between chlorobenzene and sodium methoxide to produce anisole. (2016, September 4). Chemistry Stack Exchange. [Link]

-

How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. (2021, July 12). Quora. [Link]

-

2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2022, June 15). [Video]. YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 4. Hantzschsche Thiazolsynthese – Wikipedia [de.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 9. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 2-Methoxythiazole: A Technical Guide for Researchers

Introduction

2-Methoxythiazole, a heterocyclic compound with the molecular formula C₄H₅NOS, is a significant building block in medicinal and materials chemistry.[1] Its structural features, particularly the interplay between the electron-donating methoxy group and the thiazole ring, give rise to unique chemical properties and potential biological activities. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its electronic and structural nuances. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of directly published experimental spectra for this compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it offers comprehensive, field-proven protocols for acquiring high-quality experimental data.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure. The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The methoxy group (-OCH₃) is attached at the C2 position, and the ring also contains protons at the C4 and C5 positions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the two aromatic protons on the thiazole ring and the three protons of the methoxy group.

Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Doublet | 1H | H5 |

| ~6.70 | Doublet | 1H | H4 |

| ~4.05 | Singlet | 3H | -OCH₃ |

Rationale for Predictions: The chemical shifts are predicted based on the known electronic effects within the thiazole ring and by comparison with related structures like 2-methylthiazole.[2] The electron-donating methoxy group at C2 is expected to shield the ring protons, particularly H4, shifting them to a more upfield region compared to unsubstituted thiazole. The coupling between H4 and H5, which are ortho to each other, will result in a doublet for each signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C2 |

| ~138.0 | C5 |

| ~110.0 | C4 |

| ~56.0 | -OCH₃ |

Rationale for Predictions: The C2 carbon, being directly attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded and appear furthest downfield. The chemical shifts for C4 and C5 are predicted by considering the substituent effects of the methoxy group on the thiazole ring, with data from similar substituted thiazoles serving as a reference.[3][4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Spectral Width: 0-12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 (or more for dilute samples)

-

Spectral Width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1550 | Strong | C=N stretch (thiazole ring) |

| ~1480 | Medium | C=C stretch (thiazole ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1050 | Strong | C-O-C stretch (symmetric) |

| ~850-750 | Medium-Strong | C-H out-of-plane bending |

Rationale for Predictions: The predicted IR absorption bands are based on the characteristic vibrational frequencies of thiazole derivatives and ethers.[5][6] The C=N and C=C stretching vibrations are characteristic of the thiazole ring. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are expected to be prominent features of the spectrum.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 115 | High | [M]⁺ (Molecular ion) |

| 100 | Medium | [M - CH₃]⁺ |

| 84 | Medium | [M - OCH₃]⁺ |

| 72 | Medium | [C₃H₂NS]⁺ |

| 58 | High | [C₂H₂N]⁺ |

Rationale for Predictions: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (115.15 g/mol ).[1] Common fragmentation pathways for methoxy-substituted heterocycles include the loss of a methyl radical (-CH₃) or a methoxy radical (-OCH₃). The fragmentation of the thiazole ring itself will lead to other characteristic ions.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct infusion or a Gas Chromatography (GC) inlet.

-

Ionization Method: Use Electron Ionization (EI) to induce fragmentation.

-

Electron Energy: 70 eV

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Data Acquisition:

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the structure of this compound.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for experimental data acquisition. By combining the insights from NMR, IR, and MS, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its application in drug discovery and materials science. The provided methodologies represent robust starting points for laboratory investigations, ensuring the generation of high-quality, reliable spectroscopic data.

References

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]

-

2-methyl-5-methoxythiazole, 38205-64-0. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-Methylthiazole. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Reva, I., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2948.

- Karami, B., Eskandari, K., & Ghasemi, Z. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 8(3), 1339-1348.

-

Exploring the Versatility of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Thiazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Sharma, K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

- Metwally, M. A., et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

msbnk-ufz-wana007313d9f1ph. (n.d.). MassBank. Retrieved January 9, 2026, from [Link]

-

2-Methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

- Rospenk, M., et al. (2022).

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.

- Sadowski, Z., et al. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole.

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

2-Acetylthiazole (MMDBc0033554). (n.d.). MiMeDB. Retrieved January 9, 2026, from [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem., 71, 24793-24802.

Sources

A Technical Guide to the Solubility of 2-Methoxythiazole in Organic Solvents

Introduction

2-Methoxythiazole (CAS No. 14542-13-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various biologically active molecules, including antimicrobial and antifungal agents.[3] A thorough understanding of its solubility in organic solvents is paramount for researchers and scientists. This knowledge governs the selection of appropriate reaction media, facilitates efficient purification and crystallization processes, and is critical for the development of stable and effective pharmaceutical formulations.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide focuses on the underlying physicochemical principles that dictate solubility, offers a predictive framework for its behavior in various organic solvents, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14542-13-3 | [3][4] |

| Molecular Formula | C₄H₅NOS | [3][4] |

| Molecular Weight | 115.15 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 150-151 °C | [1] |

| Density | 1.20 g/mL | [1] |

| Refractive Index (n20/D) | 1.5150 | [1] |

| logP (Octanol/Water) | 1.152 (Calculated) | [1] |

| Water Solubility | Log10(S) = -1.11 (Calculated, mol/L) | [1] |

The structure of this compound features a thiazole ring, which is aromatic and contains both a nitrogen and a sulfur atom, and a methoxy group. The nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors. The calculated logP value of 1.152 suggests that this compound has a moderate lipophilicity.

Predictive Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4] Its moderate polarity, owing to the heteroatoms and the methoxy group, suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

The following table provides a qualitative prediction of the solubility of this compound. It is crucial to note that this is a predictive guide, and experimental verification is highly recommended.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to engage in hydrogen bonding with the nitrogen and oxygen atoms of this compound, coupled with their overall polarity, should lead to good solvation. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have significant dipole moments and can interact with the polar regions of this compound. Solvents like DMF and DMSO are expected to be very effective due to their high polarity. |

| Nonpolar | Hexane, Heptane, Toluene | Low to Sparingly Soluble | The lack of polarity and inability to form strong intermolecular interactions with this compound will likely result in poor solubility. Aromatic solvents like toluene may show slightly better solubility than aliphatic hydrocarbons due to potential π-π stacking interactions with the thiazole ring. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate molecules like this compound. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Procedure

-

Preparation of Solvent and Saturated Solutions:

-

For each solvent to be tested, add a measured volume to several glass vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or mole fraction.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

References

-

Cheméo. Thiazole, 2-methoxy-. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 575451, this compound. [Online] Available at: [Link]

-

Khan Academy. Solubility of organic compounds. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of this compound in Modern Chemistry. [Online] Available at: [Link]

Sources

The Emerging Therapeutic Potential of Methoxy-Substituted Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The introduction of methoxy substituents to this versatile heterocycle has been shown to significantly modulate its physicochemical properties and enhance its biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-methoxythiazole and related methoxy-substituted thiazole derivatives. We will delve into their anticancer and antimicrobial properties, discuss their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of discovering novel therapeutics.

Introduction: The Thiazole Scaffold and the Influence of Methoxy Substitution

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions allow for effective binding to a wide range of biological targets.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][4][5]

The introduction of a methoxy (-OCH3) group, either directly on the thiazole ring (as in this compound) or on an appended aryl moiety, can profoundly influence the molecule's biological profile. The methoxy group can alter the compound's:

-

Pharmacokinetics: By influencing lipophilicity and metabolic stability.

-

Pharmacodynamics: Through electronic effects on the thiazole ring, thereby modulating target binding affinity.

-

Structure-Activity Relationship (SAR): Providing a key vector for optimization of potency and selectivity.[6]

This guide will focus on two primary areas of therapeutic promise for methoxy-substituted thiazole derivatives: oncology and infectious diseases.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has highlighted the potent anticancer activities of methoxy-substituted thiazole derivatives.[5] These compounds have been shown to inhibit the growth of various cancer cell lines, often with low nanomolar efficacy.[6]

Mechanism of Action: Inhibition of Tubulin Polymerization

One of the most well-characterized mechanisms of action for anticancer methoxy-substituted thiazoles is the inhibition of tubulin polymerization.[6] Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

A prominent class of such compounds is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[6] These molecules have demonstrated significant antiproliferative activity against melanoma and prostate cancer cells.[6]

Signaling Pathway: Disruption of Microtubule Dynamics by SMART Compounds

Caption: Disruption of microtubule polymerization by SMART compounds.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| ATCAA | ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [6] |

| ATCAA | ATCAA-1 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [6] |

| SMART | (Specific derivative not named) | Prostate Cancer | 0.7 - 1.0 | [6] |

| SMART | (Specific derivative not named) | Melanoma | 1.8 - 2.6 | [6] |

ATCAA: 2-aryl-thiazolidine-4-carboxylic acid amides (precursors to SMART compounds)

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives are also well-established as potent antimicrobial agents. The methoxy substitution can enhance their activity against a range of bacterial and fungal pathogens.[4]

Proposed Mechanisms of Action

The antimicrobial mechanisms of methoxy-substituted thiazoles are diverse and can include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[7]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some derivatives allows them to integrate into and disrupt microbial cell membranes.[4]

-

Inhibition of Biofilm Formation: Preventing the formation of protective biofilms, rendering microbes more susceptible to antibiotics and host immune responses.

Derivatives of 2-aminothiazole, which can be readily synthesized with methoxy-substituted aryl groups, have shown a broad spectrum of biological activities, including antibacterial and antifungal properties.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| 2,4-disubstituted 1,3-thiazole | Bacillus subtilis | 4.51 | [4] |

| 2,4-disubstituted 1,3-thiazole | Escherichia coli | 4.60 | [4] |

| 2,4-disubstituted 1,3-thiazole | Aspergillus niger | 4.32 | [4] |

| 2-aminothiazole derivative | Mycobacterium tuberculosis H37Rv | 3.13 | [9] |

Experimental Protocols

Synthesis of a Methoxy-Substituted Thiazole Derivative

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.

Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of a methoxy-substituted thiazole.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add the α-haloketone (e.g., 2-bromo-4'-methoxyacetophenone) (1 equivalent) and the thioamide (e.g., thiourea) (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture may be concentrated under reduced pressure. The residue is then neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

Methoxy-substituted thiazole derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their synthetic accessibility and the tunability of their structure-activity relationships make them attractive scaffolds for further optimization.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While tubulin inhibition is a key anticancer mechanism, exploring other potential targets could broaden the therapeutic applications of these compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Moving promising lead compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

-

Combinatorial Approaches: Investigating the synergistic effects of methoxy-substituted thiazoles with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and combat drug resistance.

The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References